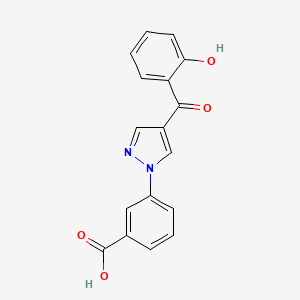

3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid

Description

3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound featuring a pyrazole ring linked to both a benzoic acid moiety and a 2-hydroxybenzoyl group. The pyrazole core contributes hydrogen-bonding capabilities, while the benzoic acid group enhances solubility and reactivity. The 2-hydroxybenzoyl substituent introduces additional hydrogen-bonding and chelation properties, which may influence its biological activity and coordination chemistry.

Properties

IUPAC Name |

3-[4-(2-hydroxybenzoyl)pyrazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-15-7-2-1-6-14(15)16(21)12-9-18-19(10-12)13-5-3-4-11(8-13)17(22)23/h1-10,20H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEWBIDZCKEDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=CC(=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and 1,3-diketones.

Introduction of the Hydroxybenzoyl Group: The hydroxybenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 2-hydroxybenzoic acid and an appropriate acylating agent.

Attachment of the Benzenecarboxylic Acid Moiety: The final step involves coupling the pyrazole derivative with a benzenecarboxylic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield .

Chemical Reactions Analysis

Functionalization Reactions

The benzoic acid and pyrazole moieties enable diverse functional group transformations:

Biological Activity-Driven Modifications

The compound serves as a precursor for antimicrobial and anti-inflammatory agents:

- Reductive Amination : Reacts with substituted anilines to form derivatives with MIC values as low as 0.24 μM against Staphylococcus aureus and Enterococcus faecalis .

- Cyclocondensation : Forms imidazo[4,5-b]pyridine derivatives under reflux with 2,3-diaminopyridine, enhancing bioactivity .

Physicochemical Characterization

Key spectral data for structural confirmation:

- ¹H-NMR (CDCl₃) : δ 8.03 (d, J = 8.8 Hz, aromatic protons), 6.73 (s, pyrazole-H) .

- HRMS (ESI-TOF) : m/z [M + H]⁺ = 308.29 (theoretical: 308.29) .

- PXRD : Confirms crystalline polymorph Form-I with distinct diffraction patterns .

Stability and Reactivity Insights

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as an anti-inflammatory and analgesic agent. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential therapeutic applications.

Case Studies

- Anti-inflammatory Activity : Research indicates that derivatives of benzoic acid exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid can inhibit the production of pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory drug .

- Analgesic Effects : In animal models, compounds with similar structures have been shown to reduce pain responses effectively. This suggests that this compound may possess similar analgesic properties, warranting further investigation .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and photonic devices.

Research Findings

- Organic Photovoltaics : Studies have explored the use of benzoic acid derivatives in organic photovoltaic cells due to their ability to facilitate charge transport. The incorporation of this compound into polymer matrices has been shown to enhance the efficiency of light absorption and charge separation .

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable reagent for the detection and quantification of metal ions due to its chelating properties.

Applications

- Metal Ion Detection : The compound can form stable complexes with various metal ions, making it useful in developing sensors for environmental monitoring. Its application in detecting heavy metals in water samples has been documented, showcasing its potential for environmental analysis .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of functional groups. Below is a comparative analysis with structurally related pyrazole-benzoic acid derivatives:

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Studies

Bioactivity Modulation :

- The 2-hydroxybenzoyl group in the target compound may enhance COX-2 inhibition compared to simpler pyrazole derivatives (e.g., 3-methyl-2-(1H-pyrazol-1-yl)benzoic acid) due to its ability to mimic natural substrates .

- Nitro-substituted analogs (e.g., 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid) exhibit stronger antibacterial activity than hydroxylated derivatives, attributed to electron-withdrawing effects improving membrane penetration .

Synthetic Flexibility: Compounds with amino groups (e.g., 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride) are more amenable to post-synthetic modifications, such as Schiff base formation, enabling tailored drug design . Halogenated derivatives (e.g., 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid) show increased thermal stability, making them suitable for industrial applications .

Solubility and Reactivity :

- The benzoic acid moiety universally improves aqueous solubility across analogs, but steric effects from substituents like methyl or ethoxycarbonyl groups can reduce reactivity in nucleophilic environments .

Table 2: Pharmacokinetic and Physicochemical Data

Biological Activity

3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid, also known as CAS number 959575-06-5, is a compound with significant biological activity. This article explores its properties, synthesis, and various biological effects, drawing from diverse research sources.

The molecular formula of this compound is with a molecular weight of 308.29 g/mol. Key physical properties include:

- Melting Point: 232 °C

- Boiling Point: 534.8 °C (predicted)

- Density: 1.36 g/cm³ (predicted)

- pKa: 3.82 (predicted) .

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with hydroxybenzoyl compounds. The specific synthetic route may vary but generally includes the formation of the pyrazole ring followed by acylation with a hydroxybenzoyl moiety.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth at relatively low concentrations .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that derivatives of benzoic acid exhibit significant inhibition of inflammatory markers in vitro and in vivo models . The presence of the hydroxy group in the structure may enhance its ability to modulate inflammatory responses.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited strong antifungal activity against Candida albicans and Aspergillus niger, with complete inhibition observed at certain concentrations .

- Cytotoxicity : In a recent investigation, compounds structurally related to this benzoic acid derivative showed significant cytotoxicity against liver cancer cell lines, suggesting a promising avenue for further research into its anticancer potential .

- Mechanistic Studies : Research on similar pyrazole derivatives has revealed that their biological activity often correlates with lipophilicity and specific substituents on the aromatic rings, which may enhance their interaction with biological membranes .

Summary Table of Biological Activities

Q & A

Q. What are the most effective synthetic routes for 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions between pyrazole derivatives and benzoic acid precursors. For example, hydrazone derivatives of structurally similar pyrazole-benzoic acid hybrids have been synthesized by refluxing intermediates (e.g., 4-formylpyrazole derivatives) with hydroxyl-substituted benzoyl chlorides in ethanol under acidic conditions (glacial acetic acid) for 4–6 hours at 65°C . Optimization may involve adjusting stoichiometric ratios (e.g., 1:1 molar ratios of reactants), solvent selection (ethanol or methanol for recrystallization), and temperature control to improve yields (reported up to 85% in some cases) .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

Methodological Answer: Key techniques include:

- Infrared (IR) Spectroscopy : To confirm functional groups (e.g., carbonyl stretches at ~1720 cm⁻¹ for the hydroxybenzoyl group, pyrazole C=N stretches at ~1599 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve aromatic protons (6.5–8.5 ppm) and pyrazole/benzoic acid backbone carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (e.g., molecular ion peaks matching C₁₄H₁₆N₂O₂ derivatives) .

Q. How can researchers assess the antimicrobial activity of this compound in preliminary studies?

Methodological Answer: Standard protocols include:

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution methods. MIC values are determined by serial dilution (0.5–128 µg/mL) and incubation at 37°C for 24 hours .

- Zone of Inhibition Tests : Agar diffusion assays with compound-loaded discs (10–50 µg/disc) to measure bacterial growth suppression .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying MIC values)?

Methodological Answer: Discrepancies may arise from differences in:

- Strain Variability : Use standardized strains (e.g., ATCC controls) and replicate experiments across multiple microbial lineages .

- Experimental Conditions : Control solvent effects (e.g., DMSO concentration ≤1% v/v) and pH (neutral buffers for bioactivity assays) .

- Compound Purity : Validate purity via HPLC (>95%) and quantify degradation products (e.g., hydrolyzed derivatives) under storage conditions .

Q. What computational methods are suitable for predicting the environmental fate or reactivity of this compound?

Methodological Answer: Advanced approaches include:

- QSAR (Quantitative Structure-Activity Relationship) Modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradability or toxicity .

- Molecular Dynamics Simulations : Study interactions with biological targets (e.g., bacterial enzymes) using software like GROMACS or AMBER .

- Environmental Fate Modeling : Use EPI Suite or TEST software to predict hydrolysis rates, soil adsorption, and bioaccumulation potential .

Q. How can researchers design experiments to study the compound’s mechanism of action in microbial systems?

Methodological Answer:

- Proteomic Profiling : Use 2D gel electrophoresis or LC-MS/MS to identify proteins differentially expressed in treated vs. untreated microbial cultures .

- Enzyme Inhibition Assays : Target-specific assays (e.g., β-lactamase or DNA gyrase inhibition) with IC₅₀ calculations via nonlinear regression .

- Metabolic Flux Analysis : Track radiolabeled substrates (e.g., ¹⁴C-glucose) to map disruptions in microbial metabolism .

Q. What advanced synthetic strategies can improve regioselectivity in pyrazole-functionalized benzoic acid derivatives?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 4 hours) and enhance regioselectivity via controlled heating .

- Catalytic Methods : Use Pd/Cu catalysts for cross-coupling reactions to install substituents at specific pyrazole positions .

- Protecting Group Chemistry : Temporarily block reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) groups during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.